molecular formula C7H7N3S2 B8758047 1-[(1,3-Thiazol-2-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione CAS No. 113825-01-7

1-[(1,3-Thiazol-2-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione

Cat. No. B8758047
M. Wt: 197.3 g/mol
InChI Key: LIIANBASYUTIRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,3-Thiazol-2-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione is a useful research compound. Its molecular formula is C7H7N3S2 and its molecular weight is 197.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(1,3-Thiazol-2-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(1,3-Thiazol-2-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

113825-01-7

Product Name

1-[(1,3-Thiazol-2-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione

Molecular Formula

C7H7N3S2

Molecular Weight

197.3 g/mol

IUPAC Name

3-(1,3-thiazol-2-ylmethyl)-1H-imidazole-2-thione

InChI

InChI=1S/C7H7N3S2/c11-7-9-1-3-10(7)5-6-8-2-4-12-6/h1-4H,5H2,(H,9,11)

InChI Key

LIIANBASYUTIRS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=S)N1)CC2=NC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 500 ml round bottom blask is placed 6 g (0.053 mol) 2-thiazolecarboxaldehyde, 7.0 g (0.053 mol) aminoacetaldehyde diethylacetal, 0.1 g TsOH and 150 ml ethanol. The reaction is refluxed 2 hours, cooled and concentrated. The residue is redissolved in 200 ml ethanol and 2.3 g (0.06 mol) NaBH4 added. The reaction is refluxed 4 hours then poured onto 500 ml water. The amino derivative is extracted into CH2Cl2 (2×100 ml), dried (Na2SO4) and concentrated to give an orange oil. The entire product is dissolved in 200 ml ethanol and 5.1 g (0.053 mol) KSCN, 30 ml water and 8 ml concentrated HCl added. The reaction is refluxed for 6 hours, cooled and then poured onto 1 liter ice water. The tan solid is collected and dried.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Name
Quantity
0.1 g
Type
reactant
Reaction Step Four
Name
Quantity
2.3 g
Type
reactant
Reaction Step Five
Name
Quantity
5.1 g
Type
reactant
Reaction Step Six
Name
Quantity
8 mL
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Eight
Quantity
150 mL
Type
solvent
Reaction Step Nine

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